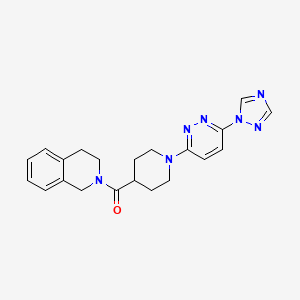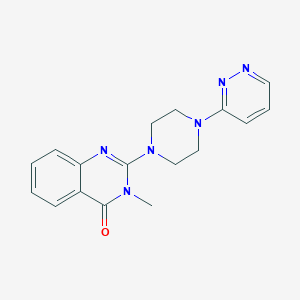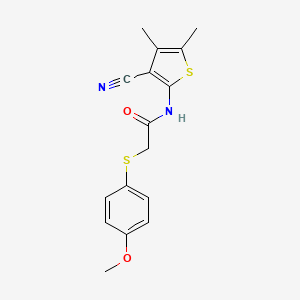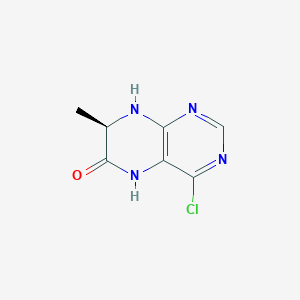
(7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one, also known as sapropterin dihydrochloride, is a synthetic form of tetrahydrobiopterin (BH4), a naturally occurring cofactor involved in the biosynthesis of neurotransmitters such as dopamine, serotonin, and norepinephrine. BH4 deficiency is associated with various neurological and metabolic disorders, and sapropterin dihydrochloride is used as a treatment for these conditions.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.
Starting Materials
2,4-dichloro-6-methylpyrimidine, 2-amino-3-methylbutanoic acid, sodium cyanoborohydride, sodium hydroxide, acetic acid, hydrochloric acid, sodium chloride, water, ethanol
Reaction
Step 1: The starting material 2,4-dichloro-6-methylpyrimidine is reacted with sodium cyanoborohydride in ethanol to yield 2,4-dichloro-6-methylpyrimidin-5-ol., Step 2: The product from step 1 is then reacted with 2-amino-3-methylbutanoic acid in the presence of sodium hydroxide and acetic acid to form (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one intermediate., Step 3: The intermediate from step 2 is then treated with hydrochloric acid to form the final product, (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one, which is isolated by filtration and recrystallization from water and sodium chloride.
Mecanismo De Acción
Sapropterin dihydrochloride works by increasing the levels of BH4 in the body, which in turn increases the activity of enzymes involved in the biosynthesis of neurotransmitters. BH4 is a cofactor for the enzymes tyrosine hydroxylase, tryptophan hydroxylase, and phenylalanine hydroxylase, which are involved in the biosynthesis of dopamine, serotonin, and norepinephrine, respectively. By increasing the levels of BH4, (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one dihydrochloride can increase the activity of these enzymes and thus increase the production of neurotransmitters.
Efectos Bioquímicos Y Fisiológicos
Sapropterin dihydrochloride has been shown to improve neurological and cognitive function in patients with BH4 deficiency. It has also been shown to reduce the levels of phenylalanine in the blood and brain of patients with PKU and HPA. In addition, (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one dihydrochloride has been shown to improve motor function in patients with dystonia and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one dihydrochloride is that it is a synthetic compound that can be easily synthesized in the lab. This allows researchers to study its effects on various biological systems and to develop new treatments for BH4 deficiency and related disorders. One limitation of (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one dihydrochloride is that it is a relatively new drug, and its long-term effects on patients are not yet fully understood.
Direcciones Futuras
Future research on (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one dihydrochloride could focus on developing new treatments for BH4 deficiency and related disorders. This could involve studying the effects of (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one dihydrochloride on other neurotransmitter systems and developing new drugs that target these systems. In addition, future research could focus on understanding the long-term effects of (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one dihydrochloride on patients with BH4 deficiency and related disorders. This could involve conducting long-term clinical trials and monitoring patients for adverse effects.
Aplicaciones Científicas De Investigación
Sapropterin dihydrochloride is primarily used as a treatment for BH4 deficiency, which is associated with various neurological and metabolic disorders such as phenylketonuria (PKU), hyperphenylalaninemia (HPA), and neurotransmitter disorders. PKU is a genetic disorder that affects the metabolism of phenylalanine, leading to the accumulation of toxic levels of this amino acid in the blood and brain. HPA is a milder form of PKU that can also cause neurological problems. BH4 deficiency can also cause neurotransmitter disorders such as dystonia, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
(7R)-4-chloro-7-methyl-7,8-dihydro-5H-pteridin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O/c1-3-7(13)12-4-5(8)9-2-10-6(4)11-3/h2-3H,1H3,(H,12,13)(H,9,10,11)/t3-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKJMFLRTDBYHF-GSVOUGTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(N1)N=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)NC2=C(N1)N=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Chloro-7-methyl-7,8-dihydropteridin-6(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

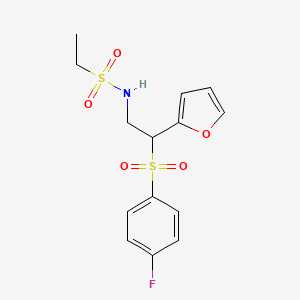
![N-(3,4-dimethylphenyl)-2-((6-(3-methoxypropyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2852381.png)
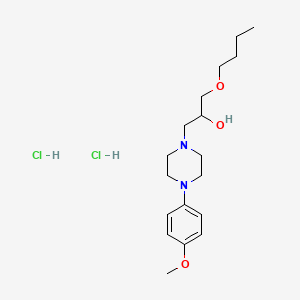
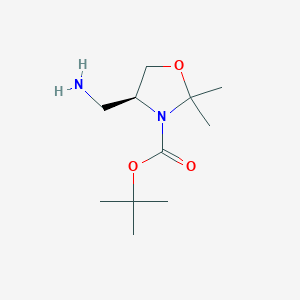
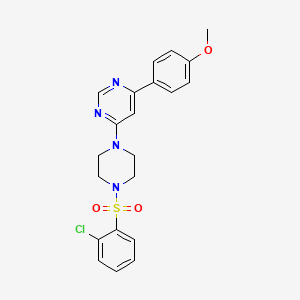
![N-[2-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2852385.png)
![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2852386.png)
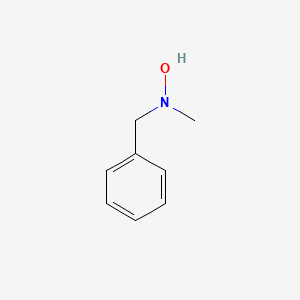
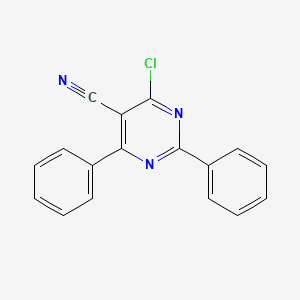
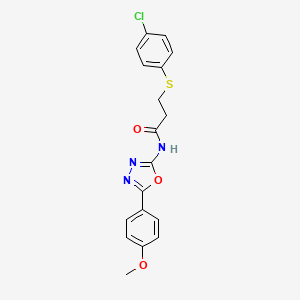
![4-(4-Chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2852394.png)
